Ganoderenicacidc
Description
Contextualization within the Ganoderic Acid Family and Triterpenoid (B12794562) Research
Ganoderenic acid C belongs to the lanostane-type triterpenoids, a significant class of natural products characterized by a four-ring carbon skeleton derived from lanosterol. researchgate.netnih.gov Triterpenoids from Ganoderma species are a focal point of research due to their diverse and potent biological activities. nih.govnih.gov The ganoderic acids, in particular, are a large group of highly oxygenated lanostane-type triterpenoids that contribute to the bitter taste of Ganoderma mushrooms and are believed to be responsible for many of their therapeutic effects. nih.gov Ganoderenic acid C, with its unique structural features, is an important representative of this family, contributing to the rich chemical diversity of its natural source.
Historical Perspective of Ganoderenic acid C Discovery and Early Research
The discovery of Ganoderenic acid C was a landmark event in the exploration of the chemical constituents of Ganoderma lucidum. A team of researchers, Komoda, Nakamura, Ishihara, and others, first isolated and characterized this novel compound in 1985. jfda-online.comjst.go.jp Their seminal work, published in the "Chemical and Pharmaceutical Bulletin," detailed the elucidation of the structures of several new terpenoids from the dried fruiting bodies of the fungus, including Ganoderenic acid C. jfda-online.comjst.go.jp The initial isolation involved extraction from the fungal material, followed by purification techniques. The structural determination was achieved through meticulous analysis of spectral data and some chemical interconversions. jfda-online.com Early research primarily focused on the isolation and structural characterization of Ganoderenic acid C and its sister compounds from various Ganoderma species, such as Ganoderma tsugae. jfda-online.commdpi.com
Significance of Ganoderenic acid C in Contemporary Natural Product Research
In the landscape of modern natural product research, Ganoderenic acid C holds significance due to its potential biological activities. While much of the research has focused on the broader family of ganoderic acids, studies on closely related compounds suggest promising avenues for Ganoderenic acid C. For instance, its structural analog, Ganoderic acid C2, has demonstrated immunomodulatory properties. nih.govjst.go.jp Research into the diverse biological actions of ganoderic acids, including anti-cancer and immunomodulatory effects, underscores the importance of investigating each member of this family, including Ganoderenic acid C, for its unique therapeutic potential. longdom.orgscribd.com The presence of Ganoderenic acid C has been noted in comparative studies of bioactive compounds in Ganoderma lucidum at different growth stages, highlighting its role in the chemical profile of the mushroom. utfpr.edu.br
Current Research Landscape and Future Directions in Ganoderenic acid C Studies
The current research landscape for ganoderic acids is vibrant, with a focus on elucidating their mechanisms of action and exploring their therapeutic applications. nih.govnih.gov While specific studies focusing solely on Ganoderenic acid C are not as numerous as those for other ganoderic acids like A or DM, the existing body of work on the family provides a strong impetus for future investigations. researchgate.netresearchgate.netnih.govlongdom.org
Future research on Ganoderenic acid C is likely to concentrate on several key areas:
Detailed Bioactivity Screening: Comprehensive studies are needed to evaluate the specific cytotoxic, immunomodulatory, and other biological activities of purified Ganoderenic acid C. This would involve in vitro assays against a wide range of cancer cell lines and immune cells.
Mechanism of Action Studies: Once a significant biological activity is identified, further research will be necessary to unravel the underlying molecular mechanisms.
Comparative Studies: Direct comparative studies of Ganoderenic acid C with other ganoderic acids would help to understand its unique structure-activity relationships and potential advantages.
Chemical Synthesis and Analogue Development: The development of synthetic or semi-synthetic routes to produce Ganoderenic acid C and its derivatives could facilitate more extensive biological testing and lead to the discovery of compounds with enhanced activity.
The exploration of Ganoderenic acid C is still in its relatively early stages compared to some of its more famous relatives. However, as a unique member of a pharmacologically important class of natural products, it represents a promising frontier for future drug discovery and development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1 |
InChI Key |
DIEUZIPSDUGWLD-KOXNGNSZSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Ganoderenicacidc
Genetic and Molecular Regulation of Ganoderenicacidc Biosynthesis
Influence of Environmental Factors on Gene Expression and Biosynthetic Yield
Environmental conditions play a critical role in modulating the gene expression patterns and, consequently, the biosynthetic yield of this compound in Ganoderma species.
Oxygen Availability: High oxygen concentrations have been demonstrated to significantly enhance the accumulation of ganoderic acids, including this compound, in G. lingzhi fruiting bodies. Studies indicate that exposure to 60% or 80% oxygen can lead to substantial increases in total ganoderic acid content and specific compounds like this compound. This effect is often accompanied by the upregulation of key genes in the triterpenoid (B12794562) biosynthesis pathway, such as hmgs, hmgr, sqs, and osc. frontiersin.orgnih.gov
Nutrient Composition and Culture Conditions: Optimization of the fermentation medium and culture parameters is crucial for maximizing this compound production. The type and concentration of carbon sources (e.g., wort replacing glucose), nitrogen sources (e.g., yeast extract), and pH levels are significant factors. For instance, specific combinations of wort (4.10%) and yeast extract (1.89%) at pH 5.40 have been reported to yield optimal mycelial biomass and intracellular triterpenoid production. nih.gov
Light Irradiation: Novel strategies involving staged light irradiation have been developed, showing potential to increase ganoderic acid production in submerged cultures. researchgate.net
Elicitors: The application of certain chemical elicitors, such as salicylic (B10762653) acid (SA), can also stimulate ganoderic acid biosynthesis. SA has been shown to upregulate the expression of key genes in the triterpenoid pathway, leading to improved yields. nih.gov
Strain and Geographical Variation: Differences in strains of Ganoderma species and variations in climatic and geographical conditions can influence the triterpenoid composition, highlighting the impact of the environment on the biosynthetic profile. researchgate.net
Mechanism of Action Research at Cellular and Molecular Levels
Identification and Characterization of Cellular Targets of Ganoderenicacidc
Direct binding studies have begun to elucidate the specific cellular receptors and proteins that interact with ganoderenic acids, a class of triterpenoids from Ganoderma lucidum that includes Ganoderenic acid C. While specific studies focusing exclusively on Ganoderenic acid C are part of a broader research effort, related compounds offer significant insights. For instance, molecular docking analyses have predicted strong binding affinities between Ganoderic acid C2 (GAC) and key immune-related proteins. Notably, the binding energy between GAC and STAT3 was calculated to be -12.2 kcal/mol, and with TNF it was -9.29 kcal/mol, suggesting a stable and favorable interaction. nih.gov
Further research on other ganoderic acids has identified direct interactions with critical signaling proteins. Ganoderic acid A, for example, has been shown through both molecular docking and Western blotting to directly target and upregulate the expression of PIK3CA, a catalytic subunit of PI3K. nih.gov This interaction is crucial for activating the PI3K/Akt signaling pathway. Similarly, Ganoderic acid DM has been found to compete with dihydrotestosterone (DHT) for binding to the androgen receptor (AR), indicating a direct interaction with the receptor's ligand-binding domain. mdpi.com
Computational analyses have also been employed to predict the binding modes of these compounds. For Ganoderic acid C1, molecular docking predicted a binding energy of -10.8 kcal/mol with TNF-α, highlighting its potential to directly interact with and inhibit this inflammatory cytokine. nih.gov These direct binding interactions are fundamental to the subsequent modulation of cellular signaling pathways.
Table 1: Predicted Binding Affinities of Ganoderenic Acids with Cellular Targets
| Ganoderenic Acid Derivative | Cellular Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Ganoderic acid C2 | STAT3 | -12.2 |
| Ganoderic acid C2 | TNF | -9.29 |
| Ganoderic acid C1 | TNF-α | -10.8 |
Proteomic studies provide a comprehensive view of the cellular proteins affected by Ganoderenic acid C treatment, revealing broad-ranging effects on cellular processes. In HeLa human cervical carcinoma cells, treatment with Ganoderic acid D, a related triterpenoid (B12794562), was associated with the regulated expression of 21 proteins. These proteins were found to be involved in a closely related protein-protein interaction network, suggesting a coordinated cellular response.
An integrated proteomic and metabolomic analysis of Ganoderma lucidum mycelia treated with methyl jasmonate, an elicitor of ganoderic acid biosynthesis, provided further insights. This study identified 5,059 proteins and revealed that methyl jasmonate treatment led to the downregulation of multiple ribosome proteins, chaperones (like heat shock proteins), and transcriptional and translation-related regulatory factors. nih.gov This indicates that under conditions that stimulate ganoderic acid production, protein synthesis is significantly inhibited. nih.gov
Furthermore, the proteomic analysis showed an upregulation of functional proteins involved in the cell antioxidant and reductive system, such as glutathione s-transferase L1 and cytochrome P450 oxidoreductase. nih.gov Conversely, catalase and polyamine oxidase were downregulated. nih.gov These findings suggest that the cellular response to stimuli that induce ganoderic acid production involves a significant remodeling of the proteome to manage oxidative stress and redirect metabolic resources.
Table 2: Key Protein Changes Identified in Proteomic Studies of Ganoderic Acid-Related Treatments
| Treatment/Condition | Cell Type/Organism | Key Protein Changes | Implied Cellular Process |
|---|---|---|---|
| Ganoderic acid D | HeLa cells | Regulation of 21 proteins | Cytotoxicity, Cell Cycle Arrest |
| Methyl Jasmonate | Ganoderma lucidum | Downregulation of ribosomal proteins, chaperones | Inhibition of Protein Synthesis |
| Methyl Jasmonate | Ganoderma lucidum | Upregulation of antioxidant proteins | Oxidative Stress Response |
Investigation of Intracellular Signaling Pathway Modulation by this compound
Ganoderenic acids have been shown to modulate several protein kinase cascades and phosphorylation events, which are critical for intracellular signal transduction. For instance, Ganoderic acid A has been found to activate the PI3K/Akt signaling pathway by upregulating the expression of PIK3CA, which in turn leads to the phosphorylation of Akt. nih.gov Activated, phosphorylated Akt can then influence downstream targets. nih.gov
In the context of inflammation, Ganoderic acid C1 has been observed to suppress MAPK/ERK1/2 phosphorylation. researchgate.net This is significant as the MAPK/ERK pathway is a key signaling cascade involved in inflammatory responses. Similarly, lucidenic acid B, another triterpenoid from Ganoderma lucidum, has been reported to suppress both MAPK/ERK1/2 phosphorylation and IκBα protein activation, leading to a decrease in NF-κB DNA-binding activity. researchgate.net
Furthermore, studies on ganoderic acids have demonstrated their ability to interfere with the cell cycle by arresting cancer cells in the G1 or G2/M phase, a process often regulated by protein kinases. researchgate.net For example, Ganoderic acid D induces G2/M cell cycle arrest in HeLa cells. These findings underscore the role of ganoderenic acids in modulating key phosphorylation events that control cell proliferation and inflammation.
Ganoderenic acids exert significant control over gene expression by regulating the activity of various transcription factors. Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.orgyoutube.com The biosynthesis of ganoderic acids itself is regulated by a complex network of transcription factors. nih.gov Studies in Ganoderma lucidum have identified 53 potential transcription factor families, with homeobox transcription factors and velvet family proteins playing important roles in ganoderic acid biosynthesis. nih.gov
At the cellular level, ganoderic acids have been shown to modulate the activity of key transcription factors involved in inflammation and immunity. For example, Ganoderic acid C1 has been found to reduce NF-κB signaling, a critical pathway in inflammatory processes. researchgate.net Lucidenic acid B has also been shown to decrease NF-κB DNA-binding activity by enhancing the expression of its inhibitor, IκBα. researchgate.net
Furthermore, the sterol regulatory element-binding protein (SREBP), a bHLH-zip transcription factor, has been identified as a regulator of triterpenoid and lipid metabolism in Ganoderma lingzhi. researchgate.net Overexpression of SREBP leads to the upregulation of genes in the mevalonate pathway and ergosterol biosynthesis, which are precursors for ganoderic acid synthesis. researchgate.net These findings highlight the intricate regulatory role of ganoderenic acids and their biosynthetic pathways on gene expression profiles.
Secondary messengers are intracellular signaling molecules that are released by the cell in response to exposure to extracellular signaling molecules—the first messengers. nih.gov While direct and extensive research on the modulation of secondary messenger systems specifically by Ganoderenic acid C is still emerging, the broader class of ganoderic acids has been shown to influence pathways that are intricately linked with these systems.
For instance, the activation of the PI3K/Akt pathway by Ganoderic acid A involves the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial lipid second messenger. nih.gov This pathway modulation suggests an indirect influence on secondary messenger signaling.
Moreover, the observed effects of ganoderic acids on cellular processes such as apoptosis and the release of neurotransmitters hint at the potential modulation of calcium (Ca2+) signaling, a ubiquitous secondary messenger system. nih.gov The release of GABA, for example, is modulated by second messenger substances. nih.gov Given that ganoderic acids can induce mitochondrial dysfunction and the release of cytochrome c, which can be influenced by intracellular calcium levels, it is plausible that they also impact Ca2+ homeostasis. researchgate.net However, more direct research is needed to fully elucidate the specific interactions of Ganoderenic acid C with secondary messenger systems like cyclic AMP (cAMP), cyclic GMP (cGMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). nih.gov
Molecular Interactions and Binding Dynamics of this compound
Direct biophysical studies detailing the specific binding kinetics and thermodynamics of Ganoderenic acid C with its protein targets are not extensively documented in publicly available research. However, functional assays provide indirect evidence of its engagement with cellular targets. For instance, early studies identified Ganoderic acid C as having anti-histamine releasing activities from rat mast cells, suggesting an interaction with components of the allergic response pathway. researchgate.netnih.gov More recent research has focused on its isomers, such as Ganoderic acid C1 and C2, in the context of immune modulation. Ganoderic acid C1 has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α) by macrophage cells, indicating a functional interaction with targets within the inflammatory signaling cascade. nih.govnih.gov Similarly, Ganoderic acid C2 modulates immune responses, which inherently relies on its ability to bind to specific molecular targets to exert its effects. While these functional outcomes confirm a ligand-target interaction, detailed biophysical characterization using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy would be required to fully elucidate the binding dynamics.
Computational studies have provided significant insights into the molecular interactions between Ganoderenic acid C and its protein targets. Molecular docking analyses have been employed to predict and visualize these interactions at an atomic level. A notable study focused on Ganoderic acid C2 (GAC) and its role in counteracting cyclophosphamide-induced immunosuppression identified Signal Transducer and Activator of Transcription 3 (STAT3) and TNF as core targets.
The docking simulations predicted strong binding affinities between Ganoderic acid C2 and these proteins. The interactions are stabilized by specific bonds, primarily hydrogen bonds, with key amino acid residues in the binding pockets of the target proteins. These computational models serve as a powerful tool to understand the structural basis of Ganoderenic acid C's activity and to guide further experimental validation.
| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interaction Type | Source |
|---|---|---|---|---|
| Ganoderic acid C2 | STAT3 | -12.2 | Hydrogen Bond | |
| Ganoderic acid C2 | TNF | -9.29 | Hydrogen Bond |
Cellular Process Modulation by this compound
Ganoderenic acid C has demonstrated notable effects on maintaining cellular homeostasis, particularly under conditions of immunological stress. Research on its isomer, Ganoderic acid C2, shows it can mitigate the effects of cyclophosphamide-induced immunosuppression, a state of significant cellular stress. In animal models, administration of Ganoderic acid C2 helped restore homeostasis by significantly improving the counts of essential immune cells, including white blood cells, neutrophils, and lymphocytes, which were depleted by the cyclophosphamide (B585) treatment.
Furthermore, Ganoderenic acid C isomers play a role in modulating the response to inflammatory stress. Ganoderic acid C1 and C2 have been shown to suppress the production of the pro-inflammatory cytokine TNF-α. nih.govnih.gov By regulating the levels of key cytokines, Ganoderenic acid C helps to manage the inflammatory response, preventing the excessive or chronic inflammation that can disrupt cellular and tissue homeostasis. Its previously noted anti-histamine release properties also contribute to its role in managing cellular stress during allergic reactions. researchgate.netnih.gov
| Compound | Cellular Effect | Model/System | Observed Outcome | Source |
|---|---|---|---|---|
| Ganoderic acid C2 | Immunomodulation | Cyclophosphamide-treated mice | Improved counts of WBC, Neutrophils, Lymphocytes | |
| Ganoderic acid C1 | Anti-inflammatory | Murine Macrophages (RAW 264.7) | Suppression of TNF-α production | nih.gov |
| Ganoderic acid C | Allergic Response | Rat Mast Cells | Inhibition of histamine release | researchgate.net |
While the broader class of ganoderic acids has been extensively studied for its anticancer properties, including the induction of cell cycle arrest and apoptosis, specific research detailing the direct impact of Ganoderenic acid C on these pathways is not prominently available in the consulted scientific literature. mdpi.comnih.gov Studies on other isomers like Ganoderic acid T and Ganoderic acid S have shown clear effects on arresting the cell cycle and inducing programmed cell death in various cancer cell lines through mitochondria-mediated pathways. mdpi.com However, to maintain strict scientific accuracy, it must be noted that analogous detailed mechanistic studies focusing solely on Ganoderenic acid C's role in cell cycle regulation and apoptosis have not been identified in the performed searches.
Ganoderenic acid C exerts significant influence on intercellular communication by modulating key immune-related signaling networks. Research using network pharmacology and validated by in vivo experiments has revealed that Ganoderic acid C2 targets pathways crucial for immune cell communication and response. These include the T cell receptor signaling pathway, the Toll-like receptor signaling pathway, and the PD-L1 expression and PD-1 checkpoint pathway in cancer.
The compound directly affects the expression of central signaling molecules like STAT3 and TNF. By modulating these core targets, Ganoderic acid C2 can regulate the production and release of a panel of cytokines, which are the primary messengers of the immune system. Specifically, it has been shown to alleviate the cyclophosphamide-induced decrease in TNF-α, Interleukin-12 (IL-12), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ). This regulation of cytokine networks demonstrates a profound influence on the communication between different immune cell populations, thereby restoring a balanced immune response. The suppression of TNF-α by Ganoderic acid C1 further underscores its role in controlling inflammatory signaling networks. nih.govnih.gov
Preclinical Pharmacological Investigations of Ganoderenicacidc
In Vitro Pharmacological Characterization of Ganoderenic acid C
The in vitro evaluation of Ganoderenic acid C and its derivatives, such as Ganoderic Acid C1 (GAC1) and C2 (GAC2), has provided foundational knowledge regarding their mechanisms of action at the molecular and cellular levels.
Molecular docking studies have been employed to predict and analyze the binding interactions of Ganoderic acid C derivatives with specific protein receptors, suggesting their potential as functional ligands.
Computational analysis of Ganoderic Acid C1 (GAC1) predicted its binding mode with Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes. The binding energy of the GAC1-TNF complex was calculated to be -10.8 kcal/mol, indicating a stable interaction. nih.gov This binding is stabilized by hydrogen bonds with the amino acid residue TYR151 and hydrophobic forces with TYR59 and HIS15. nih.gov
Similarly, molecular docking simulations for Ganoderic Acid C2 (GAC) investigated its interaction with STAT3 and TNF proteins, which are core targets in immunosuppression. The analysis revealed strong binding affinities, with a calculated binding energy of -12.2 kcal/mol for the GAC-STAT3 complex and -9.29 kcal/mol for the GAC-TNF complex. nih.gov These findings suggest that Ganoderic acid C derivatives can function as ligands for key signaling proteins involved in inflammation and immunity.
Table 1: Molecular Docking Binding Energies of Ganoderic Acid C Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| Ganoderic Acid C1 (GAC1) | TNF-α | -10.8 | TYR151, TYR59, HIS15 |
| Ganoderic Acid C2 (GAC) | STAT3 | -12.2 | Not specified |
| Ganoderic Acid C2 (GAC) | TNF | -9.29 | Not specified |
Enzyme Inhibition and Activation Kinetics
Specific data regarding the enzyme inhibition or activation kinetics for Ganoderenic acid C are not prominently detailed in the reviewed scientific literature. While studies have extensively characterized the inhibitory effects of other ganoderic acids, such as Ganoderic acid A, on enzymes like cytochrome P450, equivalent kinetic data (e.g., IC₅₀, Kᵢ values) for Ganoderenic acid C is not available. nih.govnih.gov
Cellular-level studies have been crucial in demonstrating the specific biological effects of Ganoderic acid C derivatives.
In a study investigating corticosteroid-resistant airway inflammation, Ganoderic Acid C1 (GAC1) was assessed using the human lung epithelial cell line NCI-H292. The results showed that GAC1 treatment led to a decrease in MUC5AC gene expression and a reduction in the production of reactive oxygen species (ROS). nih.gov
Another study revealed that Ganoderic acid C6, along with other ganoderic acids, promotes cholesterol efflux mediated by ABCA1/G1, which in turn inhibits inflammation in macrophages. nih.gov The same study found that these compounds suppress the osteogenic function mediated by RUNX2 in vascular smooth muscle cells (VSMCs). nih.gov
Table 2: Summary of In Vitro Cellular Activities of Ganoderic Acid C Derivatives
| Compound Derivative | Cell Line | Biological Activity |
| Ganoderic Acid C1 (GAC1) | NCI-H292 (Human Lung Epithelial) | Decreased MUC5AC gene expression, Reduced Reactive Oxygen Species (ROS) production |
| Ganoderic Acid C6 | Macrophages | Promoted cholesterol efflux, Inhibited inflammation |
| Ganoderic Acid C6 | Vascular Smooth Muscle Cells (VSMCs) | Suppressed osteogenic function |
In Vivo Efficacy Studies of Ganoderenic acid C in Preclinical Disease Models
To assess the therapeutic potential of Ganoderenic acid C derivatives in a physiological context, researchers have utilized validated animal models that replicate human diseases.
The selection of animal models is critical for evaluating the in vivo efficacy of a compound for a specific pathology.
For studying airway inflammation, a murine model of neutrophil-dominant, steroid-resistant asthma was established. nih.gov In this model, Balb/c mice were sensitized with ragweed and alum, followed by an intranasal challenge with ragweed to induce airway inflammation characterized by a high neutrophil count, which is resistant to dexamethasone (B1670325) treatment. nih.gov This model is relevant for investigating novel anti-inflammatory agents for severe asthma.
To investigate immunomodulatory effects, a cyclophosphamide (B585) (CY)-induced immunosuppression model in mice was used. nih.gov Cyclophosphamide is a chemotherapy agent known to cause damage to the body's immune function, thus creating a validated model of an immunosuppressed state to test the efficacy of immune-restoring compounds. nih.gov
Efficacy in preclinical models is determined by measuring specific endpoints and biomarkers that reflect the compound's effect on the disease process. A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, providing a more immediate measure of therapeutic effect. frontiersin.orgnih.gov
In the steroid-resistant asthma model, chronic treatment with Ganoderic Acid C1 (GAC1) was assessed by measuring several efficacy endpoints. These included a significant reduction in pulmonary inflammation and airway neutrophilia. nih.gov Furthermore, the levels of key cytokines, including TNF-α, IL-4, and IL-5, were measured as biomarkers of the inflammatory response, with GAC1 treatment leading to their inhibition. nih.gov
In the cyclophosphamide-induced immunosuppression model, the efficacy of Ganoderic Acid C2 (GAC) was validated by using the expression of STAT3 and TNF genes as surrogate biomarkers. nih.gov Animal experiments confirmed that GAC improved immunity, and this was correlated with changes in the expression of these genes, confirming the immunomodulatory activity predicted by bioinformatics and molecular docking. nih.gov
Table 3: Efficacy Endpoints and Biomarkers in Animal Models for Ganoderic Acid C Derivatives
| Compound Derivative | Animal Model | Efficacy Endpoints | Surrogate Biomarkers |
| Ganoderic Acid C1 (GAC1) | Murine Model of Steroid-Resistant Asthma | Reduced pulmonary inflammation, Reduced airway neutrophilia | Reduced levels of TNF-α, IL-4, and IL-5 |
| Ganoderic Acid C2 (GAC) | Murine Model of Immunosuppression | Improved immunity | Modulated expression of STAT3 and TNF genes |
Characterization of Pharmacodynamic Responses in Preclinical Models
Preclinical investigations into the pharmacodynamic responses of Ganoderenic acid C are frequently integrated with studies of other ganoderic acids, a group of highly oxidized lanostane-type triterpenes derived from the medicinal mushroom Ganoderma lucidum. nih.govresearchgate.net These studies collectively indicate that ganoderic acids possess a wide spectrum of biological activities, including anti-cancer and immunomodulatory effects. nih.govresearchgate.net
The primary mechanism of action attributed to the broader class of ganoderic acids involves direct effects on cancer cells, such as interfering with the cell cycle, promoting apoptosis (programmed cell death), and modulating oxidative stress responses. nih.gov While Ganoderenic acid C is a component of the extracts demonstrating these effects, specific preclinical models detailing its individual contribution to these pharmacodynamic responses are not extensively documented in the available literature. Research has more thoroughly detailed the activities of other compounds in this class, such as Ganoderic acid A. nih.govmdpi.com
Discovery and Validation of Pharmacodynamic Biomarkers for Ganoderenicacidc Activity
The identification of reliable pharmacodynamic biomarkers is crucial for evaluating the biological activity of a compound in preclinical and clinical settings. For Ganoderenic acid C, the search for such markers is directly linked to its underlying mechanism of action.
Molecular Markers Correlating with Preclinical Efficacy
The most specific molecular target identified for Ganoderenic acid C is farnesyl protein transferase. researchgate.net This enzyme is a key component in a signaling pathway that is often hyperactive in cancer cells.
Farnesyl Protein Transferase Inhibition: Isolated Ganoderenic acid C has been identified as an inhibitor of farnesyl protein transferase. researchgate.net This enzyme is responsible for attaching a farnesyl group to proteins, most notably Ras, which is critical for its localization to the cell membrane and subsequent activation of downstream pro-proliferative signaling pathways. By inhibiting this enzyme, Ganoderenic acid C can theoretically disrupt these signaling cascades, providing an anti-tumor effect. Therefore, the inhibition of farnesyl protein transferase activity and the levels of unfarnesylated Ras protein can serve as direct molecular markers for the compound's activity.
| Biomarker Category | Molecular Marker | Associated Activity | Preclinical Model Context |
| Enzyme Inhibition | Farnesyl Protein Transferase | Inhibition of this enzyme disrupts protein prenylation, a critical step for the function of signal-transducing proteins like Ras. researchgate.net | In vitro enzymatic assays |
| Protein Modification | Unfarnesylated Ras | Accumulation of inactive, unfarnesylated Ras protein in the cytoplasm. | Cancer cell lines |
This table is based on the identified mechanism of action. Detailed quantitative data correlating these markers with in vivo efficacy for Ganoderenic acid C alone is limited in the reviewed literature.
Cellular Markers Reflecting Biological Response
Consistent with the general activities attributed to the ganoderic acid class, the cellular responses to Ganoderenic acid C are expected to involve the regulation of cell proliferation and survival pathways. nih.gov
Apoptosis and Cell Cycle Arrest: The broader family of ganoderic acids is known to induce apoptosis and interfere with the cell cycle in various cancer cell lines. nih.gov These cellular events are considered key indicators of anti-cancer activity. While Ganoderenic acid C contributes to these effects when present in Ganoderma extracts, specific studies isolating its solo effect on cellular markers like caspase activation or cell population shifts in different cycle phases are not detailed in the available research. Therefore, while apoptosis and cell cycle arrest are relevant potential markers, specific data for Ganoderenic acid C remains to be fully elucidated.
| Biomarker Category | Cellular Marker | Biological Response |
| Cell Death | Apoptosis (e.g., Caspase-3/7 activation, Annexin V staining) | Induction of programmed cell death in cancer cells. nih.gov |
| Cell Proliferation | Cell Cycle Arrest (e.g., at G1 or G2/M phase) | Inhibition of cancer cell division. nih.gov |
This table outlines potential cellular markers based on the activities of the broader ganoderic acid class. Specific preclinical data validating these as robust markers for Ganoderenic acid C activity alone is not extensively available.
Structure Activity Relationship Sar and Computational Studies of Ganoderenicacidc
Elucidation of Structure-Activity Relationships for Ganoderenic Acid C Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural motifs of a molecule responsible for its biological activity. For the family of ganoderic acids, including Ganoderenic acid C, these studies have begun to map out the critical chemical features that dictate their interactions with biological targets. nih.govresearchgate.net
Identification of Essential Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For ganoderic acids, several key pharmacophoric features have been identified through comparative studies of various analogues.
Key findings from SAR studies on related ganoderic acids suggest that the following features are crucial for various biological activities:
The Carboxylic Acid Side Chain: The presence of a free carboxylic acid group on the side chain is frequently cited as essential for biological recognition and activity. For instance, in studies on aldose reductase inhibition, the carboxylic group was found to be critical, with its corresponding methyl esters showing significantly lower activity. nih.govresearchgate.net This highlights the role of this acidic group in forming key interactions, likely hydrogen bonds or ionic bonds, with target proteins.
Oxygenation of the Lanostane (B1242432) Core: The oxidation pattern on the tetracyclic lanostane skeleton, including the position and orientation of hydroxyl (–OH) and keto (C=O) groups, plays a pivotal role. frontiersin.org
A carbonyl group at the C-3 position has been shown to be essential for the cytotoxicity of Ganoderic acid DM, a structurally similar triterpenoid (B12794562). researchgate.netresearchgate.net
For aldose reductase inhibition by Ganoderic acid C2, hydroxyl groups at C-3, C-7, and C-15 were all determined to be important for potent activity. nih.gov
A hydroxyl group at the C-11 position has also been identified as an important feature for inhibitory activity in the same study. nih.gov
Side Chain Unsaturation: The presence of a double bond moiety at positions C-20 and C-22 in the side chain has been shown to enhance aldose reductase inhibitory activity. nih.gov
These features collectively form a pharmacophoric model that can guide the design of new, more potent derivatives based on the Ganoderenic acid C scaffold.
Impact of Specific Functional Group Modifications on Activity Profiles
Modification of the Carboxylic Acid: As suggested by SAR studies, modification of the C-26 carboxylic acid has a profound impact. Esterification to form methyl esters, for example, typically leads to a significant decrease in activity, confirming the group's importance for target interaction. researchgate.net In a study on Ganoderic acid A, modification of the carboxyl group to synthesize a series of amide derivatives resulted in compounds with significantly enhanced anti-proliferation activities against cancer cell lines. mdpi.com This suggests that while the carboxylate interaction is important, replacing it with other hydrogen-bonding functionalities like amides can be a viable strategy for developing analogues with different or improved activity profiles.
Table 1: Impact of Functional Group Modifications on the Biological Activity of Ganoderic Acid Analogues
| Functional Group Position | Modification | Observed Impact on Activity | Relevant Biological Activity | Reference |
|---|---|---|---|---|
| C-26 (Side Chain) | Esterification (Carboxylic Acid to Methyl Ester) | Decreased activity | Aldose Reductase Inhibition | researchgate.net |
| C-26 (Side Chain) | Amidation (Carboxylic Acid to Amide) | Potentially enhanced activity | Anti-proliferative | mdpi.com |
| C-3 | Presence of Carbonyl (C=O) | Essential for activity | Cytotoxicity | researchgate.netresearchgate.net |
| C-7 | Presence of Carbonyl (C=O) | Important for activity | Inhibition of Osteoclast Differentiation | researchgate.net |
| C-3, C-7, C-15 | Presence of Hydroxyl (-OH) | Important for potent activity | Aldose Reductase Inhibition | nih.gov |
| C-11 | Presence of Hydroxyl (-OH) | Important feature for activity | Aldose Reductase Inhibition | nih.gov |
| C-20/C-22 (Side Chain) | Presence of Double Bond | Enhances activity | Aldose Reductase Inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Ganoderenic Acid C Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govdovepress.com By developing a predictive QSAR model, researchers can estimate the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. semanticscholar.orgnih.gov
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. ucsb.edu These descriptors quantify various aspects of the molecule's physicochemical properties. For complex natural products like Ganoderenic acid C derivatives, a wide array of descriptors would be calculated to capture the structural nuances.
These descriptors are generally categorized as:
0D & 1D Descriptors: These include simple counts of atoms, bonds, molecular weight, and lists of functional groups. hufocw.org
2D Descriptors: Derived from the 2D representation of the molecule, these describe topology and connectivity. Examples include topological polar surface area (TPSA), which relates to membrane permeability, and various connectivity indices. hufocw.org
3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and volume. Examples include solvent-accessible surface area and shape indices. hufocw.org
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP), and electronic properties. phmethods.net In a QSAR study on triterpenoid saponins, the logP descriptor (slogP) was found to have a strong positive correlation with nematicidal activity. phmethods.net
Quantum-Mechanical Descriptors: These are derived from quantum chemical calculations and provide detailed electronic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to molecular reactivity, as well as partial atomic charges. ucsb.edu
These descriptors are calculated using specialized software packages that can generate thousands of potential variables for each molecule in the dataset.
Development and Validation of Predictive QSAR Models
Once descriptors are calculated for a series of Ganoderenic acid C analogues with known biological activities, the next step is to build and validate a predictive model. nih.govresearchgate.net
The typical workflow involves:
Data Set Preparation: The full set of compounds is divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used in its development. mdpi.com
Model Building: Statistical methods are used to create a mathematical equation that links the most relevant molecular descriptors (the independent variables) to the biological activity (the dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. phmethods.netresearchgate.net
Model Validation: This is a critical step to ensure the model is robust, statistically significant, and not a result of chance correlation. mdpi.comuniroma1.it Validation is performed through:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set. The model is repeatedly built, leaving out one compound at a time and predicting its activity. The key statistic here is the cross-validated correlation coefficient (Q²).
External Validation: The model built with the training set is used to predict the activities of the compounds in the test set. The predictive ability is assessed using the predictive correlation coefficient (R²_pred).
Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A valid model should show very low correlation for the scrambled data, confirming that the original model is not due to chance. researchgate.net
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value Range |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model (robustness). | > 0.5 |
| R²_pred (Predictive R² for external set) | Measures the model's ability to predict the activity of new compounds. | > 0.5 |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and experimental values. | As low as possible |
| F-statistic | Indicates the statistical significance of the regression model. | High value |
Note: Acceptable values can vary depending on the specific dataset and modeling objective, but these represent common thresholds. nih.govresearchgate.net
Assessment of Model Predictive Power and Applicability Domain
A validated QSAR model's utility lies in its ability to make reliable predictions for new molecules. semanticscholar.org However, a model is only reliable within its Applicability Domain (AD) . mdpi.comnih.gov The AD is the chemical space, defined by the structural and physicochemical properties of the training set compounds, where the model can make trustworthy predictions. nih.gov
Assessing the AD is a requirement for a valid QSAR model according to the Organisation for Economic Co-operation and Development (OECD) principles. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com
Methods to define the AD include:
Descriptor Range-Based Methods: This simple method defines the domain by the minimum and maximum values of each descriptor used in the model. A new compound is considered inside the AD if all its descriptor values fall within these ranges.
Distance-Based Methods: These methods measure the similarity of a new compound to the compounds in the training set in the multidimensional descriptor space (e.g., using Euclidean or Mahalanobis distance). A new compound that is too far from the training compounds is deemed outside the AD. researchgate.net
Leverage Approach: In this method, the leverage of each compound is calculated, which indicates its influence on the model. A Williams plot (a plot of standardized residuals versus leverage values) can visualize the AD, identifying outliers and compounds for which predictions may be unreliable. nih.gov
By rigorously defining the AD, researchers can confidently use a QSAR model for Ganoderenic acid C derivatives to screen virtual libraries, prioritize synthetic targets, and guide the development of new compounds with enhanced biological activity. researchgate.netresearchgate.net
In Silico Approaches for Ganoderenicacidc Optimization and Design
Computational methods provide a powerful and efficient avenue for the optimization and design of therapeutic compounds. In the context of Ganoderenic acid C, in silico approaches, including molecular docking, molecular dynamics simulations, de novo design, and virtual screening, are instrumental in elucidating its structure-activity relationships and guiding the development of novel, more potent analogues.
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as Ganoderenic acid C, and its target protein at the molecular level. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.
Research has shown that triterpenoids isolated from Ganoderma lucidum, including Ganoderenic acid C, can act as G-quadruplex stabilizing ligands, which is a promising strategy for anti-cancer drug development. science.gov In one study, molecular docking was used to screen a large number of Ganoderma lucidum triterpenoids (GLTs) for their ability to bind to G-quadruplex DNA (pG4DNA). science.gov Ganoderenic acid C was among the compounds docked, and its estimated free binding energy was calculated. science.gov
Subsequent to docking, MD simulations were performed to analyze the stability of the GLT-G4 DNA complexes. nih.gov These simulations were carried out using the AMBER 12.0 program package. nih.gov The General Amber Force Field (GAFF) parameters were set for the triterpenoids, and partial atomic charges were derived using Gaussian 03 with the HF/6-31G(d) basis set followed by RESP calculation. nih.gov The simulations were run in a TIP3P water model, providing a more accurate representation of the physiological environment. nih.gov The results of these simulations indicated that GLTs could stabilize the G-quadruplex structure through interactions with the lateral groove, primarily via hydrogen bonds and van der Waals forces. science.gov
Another study investigated the potential of various Ganoderma triterpenoids, including Ganoderenic acid C, as neuraminidase inhibitors. researchgate.net While Ganoderic acid T-Q and TR were identified as the most potent inhibitors of H5N1 and H1N1 neuraminidases, the study included Ganoderenic acid C in its in silico docking analysis against five different neuraminidase subtypes. researchgate.netnih.gov
The table below summarizes the key findings from molecular docking studies involving Ganoderenic acid C.
| Target Protein | Docking Software/Method | Key Findings |
| G-quadruplex DNA | AutoDock4 | Estimated free binding energy of -6.89 kcal/mol. science.gov |
| Neuraminidase (H1N1, H5N1, N2, N9) | In silico docking | Included in a screening of 31 triterpenoids; not identified as a top inhibitor. researchgate.netnih.gov |
De Novo Design and Virtual Screening for Novel Analogues
While specific studies on the de novo design and virtual screening of novel analogues originating from Ganoderenic acid C are not extensively detailed in the reviewed literature, these computational strategies represent a logical next step for its optimization.
De novo design involves the computational creation of novel molecular structures with desired properties, starting from a basic scaffold or based on the active site of a target protein. This approach could be used to design new Ganoderenic acid C analogues with potentially enhanced binding affinity or improved pharmacokinetic properties. For instance, based on the understanding of its interaction with G-quadruplex DNA, new functional groups could be added to the Ganoderenic acid C backbone to create additional hydrogen bonds or hydrophobic interactions, thereby increasing its stabilizing effect.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. kyushu-u.ac.jp This can be done through either ligand-based or structure-based approaches. kyushu-u.ac.jp In the context of Ganoderenic acid C, a virtual library of its derivatives could be screened against known target proteins to prioritize which analogues should be synthesized and tested in vitro. This approach has been successfully applied to other triterpenoids from Ganoderma lucidum to identify potential inhibitors for various targets. For example, a virtual screening approach was used to predict functional triterpenoids from Ganoderma lucidum as potential inhibitors of DENV NS2B-NS3 protease. researchgate.net
The general workflow for the computational design and screening of Ganoderenic acid C analogues is outlined in the table below.
| Step | Technique | Description | Potential Application to Ganoderenic acid C |
| 1 | Target Identification | Identifying and validating a biological target for Ganoderenic acid C. | G-quadruplex DNA, neuraminidase, and other potential cancer-related or antiviral proteins. |
| 2 | Scaffold Selection | Using the Ganoderenic acid C molecular structure as the starting point. | The lanostane-type triterpenoid backbone of Ganoderenic acid C would serve as the core scaffold. |
| 3 | De Novo Design | Generating novel molecular structures by adding or modifying functional groups on the scaffold. | Introduction of groups to enhance binding affinity and selectivity for the target protein's active site. |
| 4 | Virtual Library Generation | Creating a large, diverse library of virtual analogues based on the de novo designs. | A comprehensive library of Ganoderenic acid C derivatives with varied substitutions would be created. |
| 5 | Virtual Screening | Docking the virtual library against the target protein to predict binding affinities. | High-throughput screening of the analogue library to identify candidates with the best-predicted activity. |
| 6 | Prioritization and Synthesis | Selecting the most promising candidates for chemical synthesis and subsequent biological evaluation. | The top-ranked virtual hits would be synthesized for in vitro and in vivo testing. |
By employing these in silico strategies, the development of optimized Ganoderenic acid C analogues can be significantly accelerated, leading to the discovery of novel and more effective therapeutic agents.
Advanced Analytical and Characterization Techniques for Ganoderenicacidc Research
Chromatographic Separation and Purification Methodologies for Ganoderenicacidc and Metabolites
Chromatographic techniques are fundamental for isolating this compound from complex biological matrices and for separating it from related compounds or metabolites. These methods are optimized to achieve high resolution, efficient separation, and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids like this compound. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. Validation of these methods is critical to ensure reliability and reproducibility, adhering to established guidelines.
Typical HPLC method development for this compound and related compounds often utilizes reversed-phase columns, such as C18, with mobile phases comprising mixtures of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers, often with an acidic modifier like acetic acid or phosphoric acid jfda-online.comnih.gov. Gradient elution is frequently employed to achieve separation of compounds with varying polarities within a reasonable timeframe jfda-online.comnih.gov. Detection is commonly performed using UV detectors, typically around 252-254 nm, where many triterpenoids exhibit characteristic absorption jfda-online.comnih.gov.
Validation of an HPLC method, as per ICH guidelines, involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness jetir.orgwelch-us.comyoutube.comnih.govejgm.co.uk. For instance, linearity is established by demonstrating a consistent relationship between peak area and analyte concentration, often with correlation coefficients (r²) exceeding 0.999 jfda-online.comnih.govnih.govejgm.co.uk. Precision is typically evaluated by determining the relative standard deviation (RSD) of assay results, which should generally be less than 2% jfda-online.comwelch-us.comyoutube.com. Accuracy is confirmed through recovery studies, aiming for values between 95-105% jfda-online.comyoutube.com. Robustness testing assesses the method's resilience to small, deliberate variations in method parameters such as mobile phase composition or flow rate jetir.orggsconlinepress.com.
Table 1: Typical HPLC Method Parameters and Validation Data for this compound Analysis
| Parameter | Value/Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) jfda-online.comnih.gov |
| Mobile Phase | Gradient elution: Acetonitrile/Water with 0.03% H₃PO₄ or 2% Acetic Acid jfda-online.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min jfda-online.comnih.gov |
| Detection Wavelength | 252-254 nm jfda-online.comnih.gov |
| Column Temperature | 25-35 °C nih.govmdpi.com |
| Injection Volume | 10-20 µL nih.govnih.gov |
| Linearity (R²) | > 0.999 jfda-online.comnih.govnih.govejgm.co.uk |
| Precision (RSD) | < 2% (intra- and inter-day) jfda-online.comwelch-us.comyoutube.com |
| Accuracy (Recovery) | 95-105% jfda-online.comyoutube.com |
| LOD/LOQ | Typically in µg/mL range, specific values depend on method nih.gov |
Gas Chromatography (GC) Applications in this compound Analysis
Gas Chromatography (GC) is generally less suitable for the direct analysis of highly polar and non-volatile compounds like this compound due to their low volatility and thermal instability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be employed for the analysis of such compounds if they are first derivatized. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis sigmaaldrich.comgcms.czresearchgate.netjfda-online.com.
Common derivatization techniques include silylation, which introduces trimethylsilyl (B98337) (TMS) groups to hydroxyl and carboxyl functionalities, or acylation. These modifications reduce polarity and enhance volatility sigmaaldrich.comgcms.czresearchgate.netjfda-online.com. For instance, silylation using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can convert hydroxyl groups into more volatile silyl (B83357) ethers sigmaaldrich.comgcms.cz. While GC is not the primary method for this compound itself, it can be valuable for analyzing specific volatile metabolites or degradation products if derivatization is successfully applied.
Ultra-High-Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, offering significant improvements in speed, resolution, and sensitivity. This is achieved through the use of columns packed with smaller particles (typically < 2 µm) and systems capable of operating at much higher pressures (up to 1500 bar) nih.govmetwarebio.comnih.govresearchgate.net.
The benefits of UHPLC for this compound research include faster separation times, reduced solvent consumption, and enhanced peak capacity, making it ideal for high-throughput screening and analysis of complex mixtures nih.govmetwarebio.comnih.gov. UHPLC methods often employ similar mobile phase compositions to HPLC but achieve separations in minutes rather than tens of minutes nih.govmetwarebio.com. The increased efficiency and resolution provided by UHPLC can lead to more accurate quantification and better detection of trace components. UHPLC coupled with Mass Spectrometry (UHPLC-MS/MS) is particularly powerful for metabolite profiling, allowing for rapid identification and quantification of numerous compounds in a single run nih.govnih.govresearchgate.netmdpi.commdpi.com.
Table 2: Comparison of HPLC and UHPLC for Triterpenoid (B12794562) Analysis
| Feature | HPLC | UHPLC |
| Particle Size | 3-10 µm | < 2 µm |
| Pressure | Up to 400 bar | Up to 1500 bar |
| Separation Speed | Moderate to slow (20-60 min) | Fast (minutes) |
| Resolution | Good | Very Good to Excellent |
| Sensitivity | Good | Higher |
| Solvent Usage | Higher | Lower |
| Throughput | Moderate | High |
| Application | Routine analysis, method development | High-throughput screening, complex mixtures |
Spectroscopic Identification and Structural Elucidation Techniques
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of this compound, including its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the complete structure of organic molecules, including this compound. Both one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) and multidimensional (2D) NMR techniques are employed.
¹H NMR provides information about the number, type, and chemical environment of protons, indicated by chemical shifts, integration values, and splitting patterns (due to scalar coupling). ¹³C NMR provides information about the carbon skeleton, with chemical shifts indicating the type of carbon (e.g., sp³, sp², carbonyl) nih.govnumberanalytics.comsolubilityofthings.comox.ac.uk. For this compound, ¹H NMR spectra typically show signals for multiple methyl groups characteristic of the triterpenoid structure, as well as signals for olefinic protons and protons adjacent to oxygen atoms nih.gov.
2D NMR techniques are crucial for establishing connectivity and assigning stereochemistry. COSY (Correlation Spectroscopy) reveals proton-proton couplings over two or three bonds, helping to map out spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, while HMBC (Heteronuclear Multiple Bond Correlation) correlates protons to carbons separated by two or three bonds, providing key information for assembling the molecular framework numberanalytics.comox.ac.ukglycopedia.eulibretexts.org. For stereochemical assignment, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) are vital, as they reveal through-space correlations between protons that are close in proximity, irrespective of their bonding. This allows for the determination of relative stereochemistry, such as the orientation of substituents on the triterpenoid rings nih.govmdpi.com.
Table 3: Key NMR Spectroscopic Information for Triterpenoid Elucidation (Example)
| Nucleus/Experiment | Chemical Shift (ppm) | Information Gained |
| ¹H NMR | δ 0.7-1.5 | Signals for multiple methyl groups (tertiary and secondary) nih.govmdpi.com |
| δ 3.8-4.7 | Signals for oxygenated methine/methylene protons nih.gov | |
| δ 5.0-6.5 | Signals for olefinic protons nih.govmdpi.com | |
| ¹³C NMR | δ 10-30 | Signals for methyl carbons nih.gov |
| δ 60-80 | Signals for oxygenated carbons (alcohols, ethers) nih.govmdpi.com | |
| δ 120-150 | Signals for olefinic carbons nih.govmdpi.com | |
| δ 170-220 | Signals for carbonyl carbons (ketones, esters, lactones) nih.govmdpi.com | |
| 2D NMR (COSY, HSQC) | N/A | Establishing proton-proton and proton-carbon connectivity within the skeleton |
| 2D NMR (HMBC) | N/A | Long-range correlations for structural assignments and confirming connectivity |
| 2D NMR (NOESY/ROESY) | N/A | Determining relative stereochemistry via through-space proton correlations mdpi.com |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. When coupled with chromatographic separation techniques like HPLC or UHPLC (LC-MS/MS, UHPLC-MS/MS), it becomes an invaluable tool for identifying and profiling metabolites and related compounds in complex mixtures.
Electrospray Ionization (ESI) is a common ionization method for triterpenoids like this compound, typically producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions nih.govresearchgate.netnih.gov. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition mdpi.comnih.gov. Tandem mass spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting fragment ions. These fragmentation patterns can provide detailed structural information, such as the loss of water molecules or characteristic cleavages within the triterpenoid skeleton researchgate.netfrontiersin.org. For example, the loss of 130 Da, representing cleavage of the C20–C22 bond in the side chain, is a characteristic fragmentation observed in some ganoderic acids frontiersin.org.
LC-MS/MS and UHPLC-MS/MS are extensively used for metabolite profiling, enabling the simultaneous separation, detection, and identification of numerous compounds in biological samples or extracts. This allows researchers to study the metabolic fate of this compound or to characterize the complex chemical composition of Ganoderma species nih.govresearchgate.netmdpi.commdpi.com. By comparing MS/MS fragmentation patterns with spectral libraries or known standards, researchers can tentatively identify or confirm the presence of specific this compound metabolites or related triterpenoids nih.govresearchgate.netfrontiersin.org.
Table 4: MS/MS Fragmentation Characteristics for Triterpenoids (Illustrative)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Potential Interpretation |
| [M+H]⁺ | [M+H-H₂O]⁺ | 18 Da | Loss of water from hydroxyl groups |
| [M+H]⁺ | [M+H-CH₃]⁺ | 15 Da | Loss of a methyl group |
| [M+H]⁺ | [M+H-130]⁺ | 130 Da | Cleavage of C20–C22 bond in the side chain frontiersin.org |
| [M+H]⁺ | Fragment A | - | Characteristic fragmentation of triterpene skeleton |
| [M+H]⁺ | Fragment B | - | Characteristic fragmentation of triterpene skeleton |
Compound List:
this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods are foundational for identifying the chemical constituents and structural motifs within a molecule. IR and UV-Vis spectroscopy offer complementary information regarding functional groups and electronic structures, respectively.
Infrared (IR) Spectroscopy Infrared spectroscopy probes the vibrational modes of molecular bonds when exposed to infrared radiation. Absorption of specific IR frequencies corresponds to the excitation of these vibrational modes, providing a unique spectral fingerprint that is highly indicative of the functional groups present in a molecule utdallas.eduspecac.combellevuecollege.edunih.gov. Each bond type, such as O-H, C=O, C-O, C-H, and C=C, absorbs IR radiation at characteristic wavenumbers (cm⁻¹). For instance, the presence of a hydroxyl (-OH) group in an alcohol typically manifests as a broad absorption band between 3200-3550 cm⁻¹, whereas a carboxylic acid's -OH group exhibits a very broad band in the 2500-3300 cm⁻¹ range due to strong hydrogen bonding utdallas.eduspecac.comspectroscopyonline.com. A carbonyl (C=O) group is generally identified by a strong, sharp absorption peak between 1650-1750 cm⁻¹, and C-H stretching vibrations from aliphatic chains commonly appear around 2850-3000 cm⁻¹ utdallas.eduspecac.comuobabylon.edu.iq.
Illustrative IR Absorption Data While specific IR spectral data for this compound could not be retrieved, a compound with typical functional groups found in natural products might present the following characteristic absorptions:
| Functional Group | Typical IR Absorption (cm⁻¹) | Peak Characteristics |
| O-H (Alcohol) | 3200-3550 | Broad, strong |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carbonyl) | 1650-1750 | Sharp, strong |
| C-O (Alcohol/Acid) | 1000-1300 | Sharp |
| C-H (Alkanes) | 2850-3000 | Sharp |
| C=C (Alkenes) | 1600-1680 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy analyzes the absorption of light in the ultraviolet (UV, 190-400 nm) and visible (VIS, 400-800 nm) regions of the electromagnetic spectrum uobabylon.edu.iqazooptics.commicrobenotes.com. This technique is sensitive to electronic transitions within molecules, particularly those involving π electrons and non-bonding electrons. Chromophores, such as conjugated π systems (e.g., C=C-C=C) and carbonyl groups, absorb UV-Vis light at specific wavelengths (λmax), providing insights into the molecule's electronic structure and extent of conjugation uobabylon.edu.iqazooptics.commicrobenotes.comelte.hu. The position and intensity of absorption peaks can indicate the presence of extended conjugation or specific electronic transitions like π→π* and n→π* uobabylon.edu.iqazooptics.comelte.hu.
Illustrative UV-Vis Absorption Data Specific UV-Vis absorption data for this compound was not identified. However, the presence of certain chromophoric systems would lead to characteristic absorption patterns:
| Chromophore/System | Typical UV-Vis Absorption (λmax, nm) | Transition Type |
| Isolated C=C | ~170-200 | π→π |
| Conjugated C=C (diene) | ~210-250 | π→π |
| C=O (Carbonyl) | ~280-300 (n→π), ~190-220 (π→π) | n→π, π→π |
| Aromatic Ring | ~250-270 | π→π* |
Advanced Microscopic Techniques for Cellular Localization and Interaction Studies
Cellular Localization Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy (e.g., Single-Molecule Localization Microscopy - SMLM) are instrumental in determining the cellular localization of compounds numberanalytics.comnih.govfrontiersin.orgnih.govinfinitiaresearch.comcancer.gov. By labeling a molecule with a fluorescent tag or utilizing its intrinsic fluorescence, researchers can track its distribution within various cellular compartments, including the nucleus, cytoplasm, and organelles numberanalytics.comcancer.gov. Confocal microscopy, by employing a pinhole to reject out-of-focus light, offers enhanced resolution and optical sectioning capabilities compared to conventional wide-field microscopy numberanalytics.comnih.gov. Super-resolution techniques push the boundaries of light microscopy, enabling the visualization of individual molecules and their dynamic behaviors nih.govfrontiersin.orgnih.gov. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide exceptionally high resolution, revealing ultrastructural details and chemical composition at the nanoscale mdpi.cominfinitiaresearch.comscielo.org.mxresearchgate.net.
Interaction Studies Microscopic methods are also vital for investigating how compounds interact with cellular components mdpi.commdpi.com. Fluorescence microscopy facilitates co-localization studies, where the spatial overlap of fluorescently labeled molecules is analyzed to infer potential interactions or functional relationships numberanalytics.comcancer.gov. Advanced fluorescence techniques like Förster Resonance Energy Transfer (FRET) can detect molecular proximity and interactions in real-time within living cells cancer.gov. Electron microscopy can directly visualize physical interactions, such as the uptake of particles into cells or the binding of molecules to cellular membranes, offering insights into ultrastructural changes or direct molecular associations mdpi.commdpi.com.
Potential Research Findings for this compound Specific research findings on the cellular localization or interaction studies of this compound using advanced microscopy were not identified. However, if such studies were conducted, potential observations could include:
Fluorescence Microscopy: If this compound could be labeled with a fluorescent probe or possessed inherent fluorescence, its uptake and distribution within different cell types could be monitored over time.
Confocal Microscopy: This technique could be employed to precisely locate this compound within specific organelles or cellular compartments, providing a more detailed spatial understanding.
Super-Resolution Microscopy (e.g., SMLM): For investigating interactions at the molecular level, SMLM might reveal the binding patterns of this compound to specific cellular targets or its aggregation behavior within the cell.
Electron Microscopy (SEM/TEM): These methods could be used to examine the ultrastructural effects of this compound on cell membranes or organelles, or to visualize its direct interactions with cellular structures at very high resolution.
The application of these advanced spectroscopic and microscopic techniques would be essential for a comprehensive understanding of this compound's chemical structure and its biological mechanisms of action at the cellular level.
Derivatization and Synthetic Modification Studies of Ganoderenicacidc
Semi-Synthetic Modifications for Activity Enhancement and Selectivity
Semi-synthetic modification strategies are employed to create analogues of Ganoderic acids with improved potency, selectivity, or altered biological profiles. These approaches leverage existing knowledge of the natural compounds' structures and activities to guide the design of new derivatives.
Rational Design and Synthesis of Ganoderenicacidc Analogues based on SAR
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of analogues for compounds like Ganoderic acids, aiming to enhance specific biological activities researchgate.netnih.govnih.govdecltechnology.comnih.govrsc.orgrsc.orgchemrxiv.orgchemisgroup.usnih.govugent.be. For Ganoderic acid TR, SAR investigations identified the carboxyl group on its side chain as critical for its 5α-reductase inhibitory activity, noting that its methyl ester derivative exhibited significantly reduced potency researchgate.net. This finding directly informs the rational design of new analogues by prioritizing the retention or modification of this key functional group. Furthermore, research has involved the planned synthesis of derivatives from established Ganoderic acids, such as ganodermic acid S, by introducing various acyl groups at positions C-15 and C-3 nih.gov. Such systematic modifications are central to SAR-driven design, allowing researchers to correlate structural changes with observed biological effects.
Exploration of Substituent Effects on Biological Activity
The influence of specific substituents on the biological activities of Ganoderic acid derivatives is a key area of exploration. For Ganoderic acid TR, conversion of its carboxyl group to a methyl ester led to a considerable decrease in activity, underscoring the importance of the free carboxylic acid moiety researchgate.net. Studies have also examined the impact of acyl substituents at the C-15 and C-3 positions of ganodermic acid S. Modifications at these sites have yielded derivatives with enhanced antitubercular activity compared to the parent compound nih.gov. Additionally, the deacetylated form of Ganoderic acid F (GA-F) demonstrated potentiated anti-inflammatory capabilities, indicating that the removal of acetyl groups can positively modulate biological efficacy mdpi.com. These examples highlight how strategic alterations in substituents can fine-tune the bioactivity of Ganoderic acid analogues.
Biocatalytic Approaches for Targeted Modifications of this compound
While specific documented biocatalytic modifications of this compound or related Ganoderic acids were not detailed in the provided search snippets, biocatalysis offers a promising methodology for the targeted modification of complex natural products nih.govworktribe.commdpi.comnih.govrsc.orgwur.nl. Enzymes are known for their high selectivity and specificity, which are advantageous for performing precise chemical transformations at particular sites within intricate molecular structures like triterpenoids nih.govmdpi.comnih.govrsc.org. Advancements in enzyme immobilization techniques and enzyme engineering are continuously expanding the utility of biocatalysis for achieving targeted modifications, potentially leading to the creation of novel Ganoderic acid derivatives with unique or improved properties worktribe.commdpi.com.
Chemoenzymatic Synthesis Strategies for Novel this compound Derivatives
Chemoenzymatic synthesis, a hybrid approach combining chemical synthesis with enzymatic transformations, presents a powerful strategy for the creation of novel and complex molecular architectures worktribe.comnih.govmdpi.com. This methodology capitalizes on the distinct catalytic capabilities of enzymes for specific synthetic steps, such as the introduction or modification of functional groups, while leveraging conventional chemical methods for other transformations. This synergistic approach can overcome the limitations inherent in purely chemical or enzymatic routes worktribe.comnih.govmdpi.com. By integrating enzymes into synthetic pathways, researchers can access novel Ganoderic acid derivatives that may prove challenging to synthesize using traditional chemical methods alone, thereby broadening the chemical space for the discovery of compounds with desirable biological activities.
Comparative Research and Broader Scientific Context
Comparative Analysis with Other Ganoderic Acids and Related Triterpenoids
Ganoderenicacidc belongs to the vast family of ganoderic acids (GAs), which are a group of triterpenoids predominantly found in Ganoderma lucidum (Reishi mushroom). These compounds are characterized by their lanostane-type triterpenoid (B12794562) backbone and a high degree of oxygenation, featuring various functional groups such as hydroxyls, ketones, and carboxylic acids nih.govresearchgate.netsciopen.com. The structural diversity within the ganoderic acid family is significant, with over 150 identified ganoderic acids, distinguished by variations in their R groups and side chains researchgate.net. This compound, like other GAs, is part of this complex chemical profile, and its specific properties and activities are often understood in relation to its structural relatives.
Structural Comparisons and Their Implications for Biological Activity
Ganoderic acids share a common pentacyclic triterpenoid skeleton, but subtle differences in their structures, such as the position and type of functional groups (e.g., hydroxyl, carboxyl, ketone, ester, double bonds) and the length or modifications of the side chain, can profoundly influence their biological activities nih.govresearchgate.netmdpi.comscirp.org. For instance, studies comparing various ganoderic acids as aldose reductase inhibitors revealed that the presence of a hydroxyl substituent at C-11 and a carboxyl group in the side chain are crucial for this activity. Double bonds at C-20 and C-22 in the side chain can further enhance this inhibitory effect mdpi.com.
This compound's specific structure, while not detailed in the provided search results for direct comparison, would fit within this framework. The broader class of ganoderic acids, including this compound, are C30 lanostane (B1242432) compounds researchgate.netmdpi.com. Comparisons with other related triterpenoids, such as lucidenic acids (which have a C27 lanostane skeleton), highlight how even a three-carbon difference can impact physicochemical properties, pharmacokinetics, and receptor binding mdpi.com. Research into structure-activity relationships (SAR) for ganoderic acids has shown that modifications like hydroxylation, esterification, or the presence of specific side-chain functionalities dictate their specific biological effects, such as anti-cancer, anti-inflammatory, or enzyme inhibitory activities nih.govscirp.org.
Mechanistic Commonalities and Divergences Among Related Compounds
Ganoderic acids, as a group, exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, immunomodulatory, hepatoprotective, and antiviral effects scirp.orgmdpi.comresearchgate.net. Common mechanisms often involve the induction of apoptosis and autophagy in cancer cells, frequently by modulating signaling pathways like PI3K/Akt/mTOR mdpi.com. For example, Ganoderic acid A (GA-A) and Ganoderic acid B (GA-B) are known to induce apoptosis by affecting cellular membrane integrity, while Ganoderic acid D (GA-D) downregulates the mTOR signaling pathway in esophageal squamous cell carcinoma cells mdpi.com.
While specific mechanistic data for this compound is not explicitly detailed in the provided results, it is reasonable to infer that it might share some of these broad mechanisms with other GAs. Divergences in mechanisms can arise from structural differences. For example, while many GAs target cell proliferation and apoptosis, specific compounds might exhibit unique modes of action. Research on Ganoderic acid DM (GA-DM), for instance, has identified tubulin as a target protein, explaining its broad medicinal efficacy nih.gov. Similarly, deacetylated GA-F demonstrates enhanced anti-inflammatory capabilities by targeting the NF-κB pathway mdpi.com. The precise mechanistic profile of this compound would depend on its unique structural features and how they interact with biological targets, potentially leading to both commonalities and distinct pathways compared to other ganoderic acids.
Cross-Compound Activity Profiling and Selectivity Studies
Cross-compound activity profiling involves evaluating multiple compounds against a range of biological targets or cellular assays to understand their relative potencies and selectivities. Studies comparing different ganoderic acids have been conducted to identify structure-activity relationships. For example, research on ganoderic acids as aldose reductase inhibitors found that specific structural features, like the C-11 hydroxyl group and the side-chain carboxyl group, were essential for activity, with double bonds in the side chain further improving it mdpi.com. Another study compared the triterpenoid profiles of different Ganoderma lucidum strains, identifying specific compounds, including certain ganoderic acids (e.g., ganoderic acid A, alpha, C1, DM, Me, O, and xi), that were significantly more abundant in one strain (GL_V2) compared to another (GL_V1) frontiersin.orgfrontiersin.org. This suggests that while many ganoderic acids are present, their relative abundance and potential activity can vary significantly based on the source or strain.
Quantitative high-throughput screening (qHTS) methodologies allow for the profiling of compounds across various cell types and species, revealing cell-type-specific or species-specific cytotoxicity patterns nih.gov. While specific profiling data for this compound across a broad panel of assays is not provided, such studies are crucial for understanding the selectivity of compounds within the ganoderic acid family. For instance, some compounds exhibit similar cytotoxicity across all cell types, while others show selective toxicity, which can be linked to distinct mechanisms of action nih.gov.
Evolution of Research on this compound within the Natural Product Drug Discovery Landscape
The study of Ganoderma lucidum and its bioactive compounds, including ganoderic acids, has a long history, dating back to ancient Chinese medicine researchgate.netmdpi.com. In the context of natural product drug discovery, Ganoderma lucidum triterpenoids have been recognized for their diverse pharmacological activities, making them attractive leads for therapeutic development researchgate.netscirp.orgresearchgate.netnih.gov. Research has evolved from initial isolation and structural elucidation of compounds like ganoderic acid A and B in the early 1980s sciopen.commdpi.com to more sophisticated investigations into their mechanisms of action and potential clinical applications mdpi.comresearchgate.net.
The broader natural product drug discovery landscape has been transformed by advances in analytical technologies, bioinformatics, and omics disciplines nyu.edu. For ganoderic acids, this evolution includes efforts to understand their biosynthesis, optimize production through cultivation techniques or heterologous expression, and explore their potential in treating various diseases, particularly cancer and inflammatory conditions researchgate.netmdpi.comresearchgate.netresearchgate.net. While this compound itself may not be as extensively studied as some other ganoderic acids like GA-A or GA-DM, its research trajectory is embedded within the larger effort to harness the therapeutic potential of Ganoderma triterpenoids. The ongoing discovery of new ganoderic acids and related compounds, coupled with detailed SAR studies, continues to refine the understanding of their roles in drug discovery nih.govresearchgate.net.
Integration of this compound Research with Other Omics Disciplines (e.g., Metabolomics, Lipidomics)
The integration of metabolomics and lipidomics with traditional phytochemical and pharmacological studies provides a more comprehensive understanding of complex natural products like those found in Ganoderma lucidum. Metabolomics involves the study of the complete set of small molecule metabolites within a biological system, while lipidomics focuses specifically on lipids nih.govlcms.cz. These approaches can reveal metabolic pathways, identify biomarkers, and elucidate how compounds like this compound interact with biological systems at a molecular level masseycancercenter.orgmdpi.comfrontiersin.org.
Studies employing untargeted metabolomics and lipidomics have been used to compare different strains of Ganoderma lucidum, revealing significant differences in their triterpenoid profiles frontiersin.orgnih.gov. For instance, such analyses can identify specific ganoderic acids that are differentially abundant between strains, correlating these differences with variations in biological activities like antioxidant capacity nih.gov. While specific studies directly integrating this compound with metabolomics or lipidomics were not detailed in the provided search results, the broader application of these techniques to Ganoderma species suggests their potential utility. By analyzing the complete metabolic and lipid profiles of organisms exposed to or producing this compound, researchers can gain insights into its biosynthetic origins, metabolic fate, and downstream effects, thereby enriching its drug discovery profile nyu.edulcms.czmdpi.comfrontiersin.org.
Compound List:
this compound
Ganoderic acid A (GA-A)
Ganoderic acid B (GA-B)
Ganoderic acid C (GA-C)
Ganoderic acid C1
Ganoderic acid C2
Ganoderic acid D (GA-D)
Ganoderic acid Df
Ganoderic acid DM (GA-DM)
Ganoderic acid E
Ganoderic acid F (GA-F)
Ganoderic acid G
Ganoderic acid H
Ganoderic acid I
Ganoderic acid J
Ganoderic acid K
Ganoderic acid Me (GA-Me)
Ganoderic acid O
Ganoderic acid S
Ganoderic acid T (GA-T)
Ganoderic acid W
Ganoderic acid X
Ganoderic acid Y
Ganoderic acid Z
Ganoderic acid-HLDOA
Ganoderol A
Ganoderol B
Ganoderol F
Ganolucidic acid A
Ganolucidic acid B
Ganolucidic acid C
Ganolucidic acid D
Ganolucidic acid E
Ganosporelactone A
Ganosporelactone B
Lucidenic acid A
Lucidenic acid B
Lucidenic acid C
Lucidenic acid D
Lucidenic acid D1
Lucidenic acid D2
Lucidenic acid E
Lucidenic acid E2
Lucidenic acid F
Lucidenic acid G
Lucidenic acid J
Ursolic acid
Q & A
Q. How can researchers enhance reproducibility in triterpene isolation protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
